N-[2-(3-fluorophenyl)-2-methoxyethyl]naphthalene-1-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]naphthalene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO2/c1-24-19(15-8-4-9-16(21)12-15)13-22-20(23)18-11-5-7-14-6-2-3-10-17(14)18/h2-12,19H,13H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZANDFRWAOSFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=CC2=CC=CC=C21)C3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-fluorophenyl)-2-methoxyethyl]naphthalene-1-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-fluorobenzaldehyde with methoxyethylamine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Amidation: The final step involves the reaction of the amine with 1-naphthoyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-fluorophenyl)-2-methoxyethyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl ring, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-[2-(3-fluorophenyl)-2-methoxyethyl]naphthalene-1-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-naphth
Biological Activity
N-[2-(3-fluorophenyl)-2-methoxyethyl]naphthalene-1-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a naphthalene core substituted with a methoxyethyl group and a fluorophenyl moiety. Its molecular formula is C18H18FNO2, with a molecular weight of approximately 301.34 g/mol. The presence of the fluorine atom in the phenyl ring is significant as it can enhance biological activity through increased lipophilicity and altered binding characteristics.
Biological Activity
-
Antimicrobial Activity :
- Studies have shown that derivatives of naphthalene carboxamides exhibit antimicrobial properties. For instance, related compounds have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . The mechanism often involves disruption of bacterial respiration or inhibition of ATP synthase, leading to cell death.
- Anticancer Properties :
- Neuroprotective Effects :
The biological activity of this compound is likely mediated through multiple pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways in pathogens or cancer cells.
- Receptor Modulation : It might interact with various receptors, influencing cellular signaling pathways.
- Membrane Disruption : The lipophilic nature allows it to integrate into cell membranes, potentially disrupting membrane integrity and function.
Research Findings and Case Studies
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The antimycobacterial activity and physicochemical properties of naphthalene carboxamides are highly dependent on substituent patterns. Key analogues include:
Notes:
Structure-Activity Relationships (SAR)
Lipophilicity: Optimal logP values (~3–4) correlate with antimycobacterial efficacy. The target compound’s fluorine and methoxyethyl groups likely achieve this balance .
Electronic Effects: Electron-withdrawing groups (e.g., -F, -CF3) enhance interactions with mycobacterial enzymes, while electron-donating groups (e.g., -OCH3) reduce activity .
Key Research Findings
- Synthetic Accessibility: The target compound can be synthesized via alkylation of carboxamide intermediates using methyl iodide or similar reagents, as demonstrated in related naphthalene derivatives .
- Biological Targets: Fluorinated naphthalene carboxamides may inhibit the mycobacterial respiratory chain, though exact molecular targets remain under investigation .
- Comparative Solubility: Poor aqueous solubility is a common limitation for naphthalene carboxanilides, but the methoxyethyl group in the target compound may mitigate this issue .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(3-fluorophenyl)-2-methoxyethyl]naphthalene-1-carboxamide, and how can reaction conditions be optimized to enhance yield?
- Methodology : The synthesis typically involves multi-step reactions, starting with functionalization of the naphthalene backbone followed by coupling with fluorophenyl-methoxyethyl groups. Key steps include:
- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to link the naphthalene-1-carboxylic acid to the 2-(3-fluorophenyl)-2-methoxyethylamine intermediate.
- Protection/deprotection strategies : Protect reactive groups (e.g., methoxy) during synthesis to avoid side reactions .
- Purification : Employ column chromatography or recrystallization with solvents like ethyl acetate/hexane to isolate the pure product. Yield optimization requires precise stoichiometric control and inert atmospheric conditions to prevent hydrolysis or oxidation .
Q. How does the presence of the 3-fluorophenyl and methoxyethyl substituents influence the compound’s physicochemical properties and bioavailability?
- Methodology :
- LogP analysis : Fluorine’s electronegativity increases lipophilicity, enhancing membrane permeability, while the methoxy group improves water solubility via hydrogen bonding. Use HPLC or shake-flask methods to measure partition coefficients .
- Bioavailability studies : Conduct in vitro assays (e.g., Caco-2 cell monolayers) to assess intestinal absorption. Parallel artificial membrane permeability assays (PAMPA) can predict blood-brain barrier penetration .
Q. What analytical techniques are most reliable for confirming the structural identity and purity of this compound?
- Methodology :
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl resonance at ~7.4–7.6 ppm; methoxy singlet at ~3.3 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~350–360) .
- HPLC/UV : Monitor purity (>95%) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can synthetic byproducts or degradation products of this compound be identified and mitigated during scale-up?
- Methodology :
- LC-MS/MS : Detect trace impurities by comparing retention times and fragmentation patterns against synthetic intermediates .
- Stress testing : Expose the compound to heat, light, and acidic/basic conditions to simulate degradation pathways. Use QbD (Quality by Design) principles to optimize stability .
Q. What computational tools (e.g., molecular docking, QSAR) are effective in predicting the compound’s interaction with biological targets such as protein kinases?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with kinase ATP-binding pockets. Focus on π-π stacking (naphthalene) and hydrogen bonding (carboxamide) interactions .
- QSAR modeling : Train models with descriptors like polar surface area, topological polar surface area (TPSA), and Hammett constants to predict activity against cancer cell lines .
Q. What experimental designs are suitable for resolving contradictions between in vitro bioactivity data and in silico predictions?
- Methodology :
- Orthogonal assays : Validate kinase inhibition (e.g., ADP-Glo™ kinase assay) alongside cytotoxicity profiling (MTT assay) in multiple cell lines (e.g., HepG2, MCF-7) .
- Metabolic stability testing : Use liver microsomes to assess if rapid metabolism explains discrepancies between predicted and observed activity .
Q. How can toxicological risks be assessed during early-stage development of this compound?
- Methodology :
- Ames test : Screen for mutagenicity using Salmonella typhimurium strains TA98 and TA100 .
- In vitro hepatotoxicity : Measure ALT/AST release in HepG2 cells post-treatment. Compare with structural analogs (e.g., naphthalene derivatives with known hepatic effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
